molecular formula C21H24N4O2 B1663735 ACHP CAS No. 406208-42-2

ACHP

Cat. No.: B1663735
CAS No.: 406208-42-2
M. Wt: 364.4 g/mol
InChI Key: DWQVGCQPWXKRKO-JZJYNLBNSA-N
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Biochemical Analysis

Biochemical Properties

ACHP is an inhibitor of IKKβ and IKKα, with IC50 values of 8.5 and 250 nM respectively . It is selective for IKKβ and IKKα over IKKγ, Syk, and MKK4 . It inhibits the DNA binding activity of NF-κB, a protein complex that controls transcription of DNA .

Cellular Effects

This compound has been shown to block the NF-κB pathway in multiple myeloma cell lines, inducing cell growth arrest and apoptosis . It prevents TNF-α-induced activation of NF-κB in U266 cells . This suggests that this compound can influence cell function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to IKKβ and IKKα, inhibiting their activity . This inhibition prevents the phosphorylation of IκBα, a protein that inhibits NF-κB . With IκBα not being phosphorylated, NF-κB is not released to enter the nucleus and initiate gene transcription .

Temporal Effects in Laboratory Settings

It has been shown to effectively inhibit IKKβ and IKKα over time, suggesting that it has a stable effect .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to prevent skin inflammation induced by phorbol 12-myristate 13-acetate (PMA) or imiquimod when administered topically at a dose of 5 mg/kg .

Metabolic Pathways

Given its role as an inhibitor of IKKβ and IKKα, it likely interacts with enzymes and cofactors involved in the NF-κB signaling pathway .

Subcellular Localization

Given its role as an inhibitor of IKKβ and IKKα, it is likely that it localizes to the cytoplasm where these kinases are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACHP Hydrochloride involves several steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The final product is subjected to rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

ACHP Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

ACHP Hydrochloride is widely used in scientific research due to its potent inhibitory effects on IKK-β. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ACHP Hydrochloride

This compound Hydrochloride stands out due to its high selectivity and potency towards IKK-β, with an IC50 value of 8.5 nM. This makes it a valuable tool in research, providing precise inhibition of the NF-κB pathway without significant off-target effects .

Biological Activity

ACHP, or 4-Piperidin-4-yl Nicotinonitrile, has emerged as a significant compound in cancer research due to its inhibitory effects on various signaling pathways involved in tumor growth and proliferation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer cell lines, and relevant case studies.

This compound primarily acts as an inhibitor of the STAT3 signaling pathway , which is often constitutively activated in various cancers, including non-small cell lung cancer (NSCLC). The following key mechanisms have been identified:

  • Inhibition of STAT3 Phosphorylation : this compound significantly decreases the phosphorylation of STAT3 at Tyr705, which is crucial for its activation. This was demonstrated in experiments with A549 and H1299 NSCLC cell lines, where this compound treatment led to reduced cell viability and inhibited STAT3 activation .
  • Blocking Nuclear Translocation : this compound prevents the nuclear translocation of activated STAT3 dimers, thereby inhibiting their ability to transcribe target genes associated with cell proliferation and survival .
  • Downregulation of Upstream Kinases : this compound also inhibits the activity of upstream kinases such as JAK1, JAK2, and Src, which are responsible for the phosphorylation of STAT3. This results in a decrease in both constitutive and IL-6-induced STAT3 activation .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and PARP cleavage while downregulating anti-apoptotic proteins like Bcl-2 and survivin .

Cell Viability Studies

The effects of this compound on cell viability were assessed across several concentrations (1 µM to 30 µM) in different cancer cell lines:

Concentration (µM)A549 Cell Viability (%)H1299 Cell Viability (%)
19595
57779
106469
204754
303444

These results indicate a concentration-dependent reduction in cell viability, highlighting this compound's potential as a therapeutic agent against NSCLC .

Study on Multiple Myeloma

A study involving U266 and NCUMM-2 myeloma cell lines demonstrated that this compound not only inhibited DNA binding activity of NF-κB but also induced cell cycle arrest and apoptosis. At a concentration of 10 µM, this compound induced apoptosis in approximately 15.8% of cells, which increased to 43.7% at higher concentrations (50 µM) . This suggests that this compound may be effective in treating multiple myeloma by targeting both NF-κB and STAT3 pathways.

In Vivo Animal Experiments

In vivo studies have further validated the efficacy of this compound, showing significant tumor growth inhibition in animal models when treated with this compound. These findings support its potential application in clinical settings for cancer therapy .

Properties

IUPAC Name

2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVFBWXIOCLHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025613
Record name 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1844858-31-6
Record name 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of ACHP?

A1: this compound is a selective inhibitor of IκB kinase (IKK), primarily targeting both IKKα and IKKβ isoforms. [, ]

Q2: How does this compound's inhibition of IKK affect downstream signaling pathways?

A2: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the activation and nuclear translocation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation. [, , ]

Q3: What are the consequences of NF-κB inhibition by this compound in various cell types?

A3: Inhibition of NF-κB by this compound has been shown to:

  • Reduce inflammation: Suppress the expression of pro-inflammatory cytokines like interleukin-6 (IL-6). []
  • Promote tendon healing: Modulate the early inflammatory response, leading to increased cellular proliferation and neovascularization in tendon repair models. []
  • Inhibit fibrosis: Suppress the transformation of fibroblasts into myofibroblasts and decrease the production of extracellular matrix components like collagen. [, ]
  • Induce apoptosis: Promote cell death in cancer cells, particularly those with constitutive NF-κB activation, like adult T-cell leukemia (ATL) and multiple myeloma cells. [, , ]
  • Suppress HIV-1 replication: Inhibit TNF-α-induced HIV-1 replication in latently infected cells by blocking NF-κB-mediated transcription of the HIV-1 long terminal repeat (LTR). [, ]

Q4: Does this compound affect any other signaling pathways besides NF-κB?

A4: Yes, research suggests that this compound can also inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in human non-small cell lung carcinoma cells. [, ] This inhibition appears to occur through downregulation of upstream tyrosine kinases like JAK1, JAK2, and Src, ultimately leading to decreased STAT3 phosphorylation, nuclear translocation, and DNA binding. [, ]

Q5: Does this compound differentiate between the IKK isoforms, IKKα and IKKβ?

A5: While this compound inhibits both IKKα and IKKβ, studies indicate that its inhibitory effect on IKKβ is more prominent in specific contexts. For example, in the regulation of p63 isoform γ (TAp63γ) transcriptional activity, IKKβ plays the dominant role, with IKKα showing negligible involvement. []

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